
Gdp-hexanolaminyl-4-azidosalicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gdp-hexanolaminyl-4-azidosalicylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is a derivative of salicylic acid and is synthesized by modifying the hydroxyl group with an azide group.
Wirkmechanismus
The mechanism of action of Gdp-hexanolaminyl-4-azidosalicylic acid is based on its ability to cross-link proteins. The azide group in the compound can react with the amino group of lysine residues in a protein, forming a covalent bond. When exposed to UV light, this bond becomes irreversible, resulting in the cross-linking of the two proteins.
Biochemische Und Physiologische Effekte
Gdp-hexanolaminyl-4-azidosalicylic acid has no known biochemical or physiological effects on its own. However, when used as a cross-linking tool, it can provide valuable information about protein-protein interactions and help elucidate the function of proteins in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Gdp-hexanolaminyl-4-azidosalicylic acid as a cross-linking tool is its specificity. The compound can be targeted to specific amino acid residues in a protein, allowing for precise labeling and cross-linking. Additionally, the cross-linking reaction is irreversible, making it ideal for studying stable protein-protein interactions.
However, there are also limitations to using Gdp-hexanolaminyl-4-azidosalicylic acid. One limitation is that the compound requires UV light for cross-linking, which can damage proteins and lead to false positives. Additionally, the cross-linking reaction may not be efficient for all proteins, depending on their structure and conformation.
Zukünftige Richtungen
There are several future directions for the use of Gdp-hexanolaminyl-4-azidosalicylic acid in biochemical research. One direction is to develop new methods for cross-linking proteins that minimize damage to the proteins and reduce false positives. Another direction is to use Gdp-hexanolaminyl-4-azidosalicylic acid in combination with other labeling and cross-linking techniques to gain a more comprehensive understanding of protein-protein interactions. Finally, Gdp-hexanolaminyl-4-azidosalicylic acid could be used to study the structure and function of specific proteins in disease states, providing insights into the underlying mechanisms of diseases and potential therapeutic targets.
Conclusion:
In conclusion, Gdp-hexanolaminyl-4-azidosalicylic acid is a promising compound with potential applications in biochemical research. Its ability to label and cross-link specific amino acid residues in proteins provides a valuable tool for studying protein-protein interactions and elucidating the function of proteins in biological systems. While there are limitations to using this compound, its specificity and irreversible cross-linking reaction make it an important tool for studying stable protein-protein interactions. Future research directions include developing new cross-linking methods, combining Gdp-hexanolaminyl-4-azidosalicylic acid with other labeling and cross-linking techniques, and using it to study specific proteins in disease states.
Synthesemethoden
Gdp-hexanolaminyl-4-azidosalicylic acid is synthesized by reacting salicylic acid with hexanolamine in the presence of a coupling reagent. The resulting product is then treated with azidotrimethylsilane to introduce the azide group. The final product is purified by column chromatography to obtain pure Gdp-hexanolaminyl-4-azidosalicylic acid.
Wissenschaftliche Forschungsanwendungen
Gdp-hexanolaminyl-4-azidosalicylic acid has potential applications in biochemical research as a tool for studying protein-protein interactions. This compound can be used to label specific amino acid residues in a protein, which can then be cross-linked to other proteins using UV light. This cross-linking technique can help identify protein-protein interactions and provide insights into the structure and function of proteins.
Eigenschaften
CAS-Nummer |
129992-33-2 |
|---|---|
Produktname |
Gdp-hexanolaminyl-4-azidosalicylic acid |
Molekularformel |
C23H31N9O13P2 |
Molekulargewicht |
703.5 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 6-[(4-azido-2-hydroxybenzoyl)amino]hexyl hydrogen phosphate |
InChI |
InChI=1S/C23H31N9O13P2/c24-23-28-19-16(21(37)29-23)27-11-32(19)22-18(35)17(34)15(44-22)10-43-47(40,41)45-46(38,39)42-8-4-2-1-3-7-26-20(36)13-6-5-12(30-31-25)9-14(13)33/h5-6,9,11,15,17-18,22,33-35H,1-4,7-8,10H2,(H,26,36)(H,38,39)(H,40,41)(H3,24,28,29,37)/t15-,17-,18-,22-/m1/s1 |
InChI-Schlüssel |
VIWRRYSBYBSLPL-UVLLPENVSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Synonyme |
GDP-hexanolaminyl-4-azidosalicylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



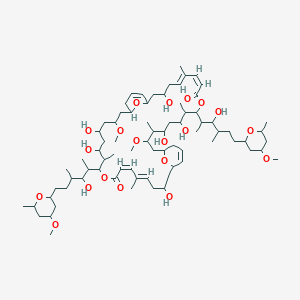
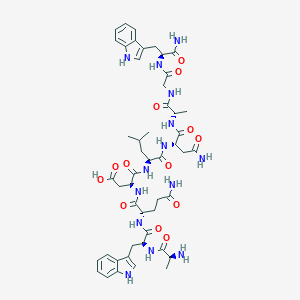

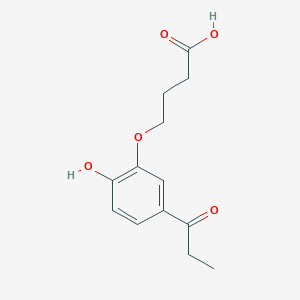
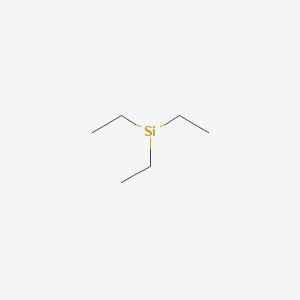
![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)
![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)

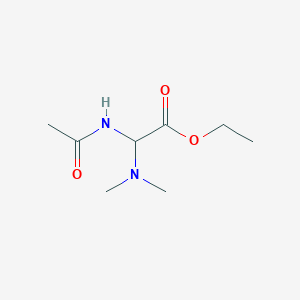

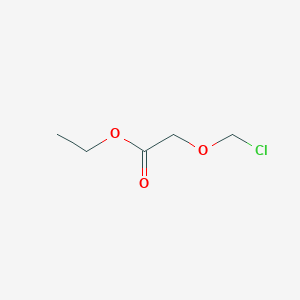
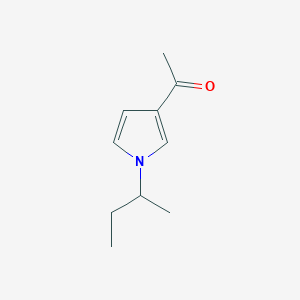
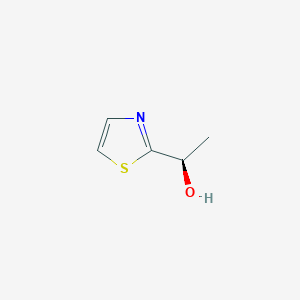
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)